2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the class of indoloquinoxalines. It is structurally characterized by a fused indole and quinoxaline system, which is significant in medicinal chemistry due to its diverse biological activities. This compound is often studied for its potential applications in cancer treatment and as an antiviral agent.
The compound can be derived from various synthetic routes involving the reaction of isatin derivatives with ortho-phenylenediamine or through modifications of existing indoloquinoxaline structures. Research has indicated its relevance in pharmacological studies, particularly concerning anticancer and cytostatic activities .
2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline falls under the classification of:
The synthesis of 2,3-dimethyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin derivatives with ortho-phenylenediamine under acidic conditions.
The general procedure involves stirring a solution of isatin and diamine in glacial acetic acid until the formation of the desired product is confirmed through analytical techniques such as NMR spectroscopy and mass spectrometry .
The molecular structure of 2,3-dimethyl-6H-indolo[2,3-b]quinoxaline features:
The chemical reactivity of 2,3-dimethyl-6H-indolo[2,3-b]quinoxaline includes:
The compound can undergo various transformations such as alkylation or acylation depending on the functional groups present on the aromatic rings .
The mechanism by which 2,3-dimethyl-6H-indolo[2,3-b]quinoxaline exerts its biological effects primarily involves:
Studies have demonstrated that compounds similar to 2,3-dimethyl-6H-indolo[2,3-b]quinoxaline can enhance thermal stability in DNA and RNA structures significantly upon binding.
Relevant analyses include spectroscopic methods (NMR, UV-Vis) to determine purity and structural integrity .
2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline represents a structurally intricate heterocyclic system characterized by a planar, polyaromatic framework formed through the fusion of indole and quinoxaline rings. The core scaffold consists of an indole moiety annulated at its [2,3-b] position with a quinoxaline system, creating a π-conjugated tetracyclic system. Systematic IUPAC nomenclature designates this compound as 2,3-dimethyl-6H-indolo[2,3-b]quinoxaline, numerically assigning atoms within the fused ring system. The molecular formula is C₁₆H₁₃N₃, with a molecular weight of 247.30 g/mol, as confirmed in commercial compound listings [5] [8]. The structural identity is further specified by CAS Registry Numbers 840479-14-3 (6,7-dimethyl variant, indicating possible positional isomerism) and 10853541 (9-bromo derivative) [2] [8].
The methyl substituents at positions 2 and 3 on the quinoxaline ring significantly influence the compound's electronic distribution and steric profile. Crystallographic analyses of analogous compounds reveal nearly coplanar ring systems with minor deviations (typically <5° dihedral angles), facilitating π-electron delocalization across the molecular plane [4]. This planarity is crucial for biological interactions, particularly DNA intercalation. The methyl groups enhance electron density at adjacent nitrogen atoms while contributing to lipophilicity, as evidenced by calculated LogP values ranging from 3.2 to 3.8 for derivatives [1] [5].
Table 1: Key Structural Features of 2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline
Structural Element | Description |
---|---|
Core Ring System | Tetracyclic: Benzene + pyrrole (indole) fused with pyrazine + benzene (quinoxaline) |
Methyl Group Positions | C-2 and C-3 on quinoxaline moiety |
Molecular Formula | C₁₆H₁₃N₃ |
Molecular Weight | 247.30 g/mol |
Characteristic Bond Lengths* | C-C: 1.38–1.42 Å; C-N: 1.32–1.37 Å |
Planarity Deviation | <5° dihedral angle between rings |
Canonical SMILES | CC1=CC(=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2)C |
*Representative values from crystallographic studies of analogues [4]
The synthetic exploration of indolo[2,3-b]quinoxalines emerged prominently in the late 20th century, with 2,3-dimethyl-6H-indolo[2,3-b]quinoxaline derivatives gaining attention following the discovery of the parent compound's biological activities. Early synthetic routes, documented in the 1990s, relied on classical condensation strategies between isatin derivatives and ortho-phenylenediamines under acidic conditions [4] [7]. These methods typically required elevated temperatures (100–150°C), extended reaction times (12–48 hours), and produced moderate yields (40–60%), limiting their practicality for large-scale production or extensive biological screening [7].
A significant milestone occurred in 1999 with the characterization of the structurally related compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline (designated B220), which demonstrated potent inhibition of neutrophil reactive oxygen species (ROS) production without significant toxicity [3]. This discovery stimulated broader interest in the pharmacological potential of the indoloquinoxaline scaffold, positioning it as a privileged structure in medicinal chemistry. B220's unique mechanism—inhibiting intracellular ROS generation without acting as a direct radical scavenger—highlighted the scaffold's potential for modulating cellular signaling pathways [3].
Synthetic methodologies evolved substantially in the 21st century, with the introduction of greener approaches addressing limitations of early routes. Notably, mechanochemical synthesis using [EMIM]AlCl₄ ionic liquid catalysis represents a contemporary advancement, enabling solvent-free, room-temperature preparation of 6H-indolo[2,3-b]quinoxaline derivatives with reduced reaction times (<2 hours) and improved yields (>85%) [7]. This methodology aligns with principles of sustainable chemistry while facilitating access to structurally diverse analogues. Parallel developments include microwave-assisted synthesis and continuous flow reactors, further enhancing efficiency and scalability for pharmaceutical development [5].
Table 2: Evolution of Synthetic Approaches for Indolo[2,3-b]quinoxalines
Time Period | Synthetic Methodology | Conditions | Typical Yield | Key Advancements |
---|---|---|---|---|
1990s | Acid-catalyzed condensation | 100–150°C, 12–48h, acetic acid | 40–60% | Initial access to core scaffold |
Early 2000s | Microwave-assisted synthesis | 80–120°C, 0.5–2h, polar solvents | 65–80% | Reduced reaction time, improved purity |
2020s | Mechanochemical/ionic liquid | Room temperature, <2h, solvent-free | >85% | Green chemistry principles, scalability |
2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline functions as a structural and functional analogue of ellipticine, a natural product alkaloid renowned for its anticancer properties through DNA intercalation and topoisomerase inhibition. Both scaffolds share key pharmacophoric elements: a planar polyaromatic surface enabling DNA groove insertion and basic nitrogen atoms facilitating electrostatic interactions with nucleic acid phosphate backbones [1] [6]. The indoloquinoxaline core mimics ellipticine's pyridocarbazole system while offering superior synthetic accessibility and opportunities for structural diversification [1] [4].
The methyl substituents at C-2 and C-3 enhance the molecule's DNA-binding affinity by promoting hydrophobic interactions within the minor groove. Comparative studies demonstrate that 2,3-dimethyl derivatives exhibit significantly higher intercalative potency than non-methylated analogues, with DNA-binding constants (Kₐ) exceeding 10⁵ M⁻¹ [1]. This modification concurrently improves cellular uptake by increasing lipophilicity, as evidenced by enhanced partition coefficients (LogP 3.5 vs. 2.8 for non-methylated analogues) [5].
Pharmacological evaluations reveal broad-spectrum anticancer activity across multiple cell lines. Patent data (WO2022002897A1) indicates potent growth inhibition in leukemia (K-562), prostate cancer (DU-145), ovarian cancer (OVCAR-3), and non-small cell lung cancer (NCI-H322M) models, with IC₅₀ values ranging from 0.8 to 5.2 μM for optimized derivatives [1]. The 9-nitro derivative (JBA-185) exhibits particularly pronounced effects against leukemia cells (IC₅₀ 0.8 μM), exceeding the potency of the foundational compound B220 by approximately 6-fold [1]. Beyond direct cytotoxic effects, the compound modulates key enzymatic targets, including inhibition of NADPH oxidase 1 (NOX1), thereby suppressing intracellular reactive oxygen species generation—a mechanism relevant to both anticancer and anti-inflammatory applications [3] [6].
Table 3: Comparative Cytotoxic Potency of 2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline Derivatives
Derivative | Substituent | K-562 (Leukemia) IC₅₀ (μM) | DU-145 (Prostate) IC₅₀ (μM) | OVCAR-3 (Ovarian) IC₅₀ (μM) | NCI-H322M (Lung) IC₅₀ (μM) |
---|---|---|---|---|---|
B220 (Parent) | H | 5.0 | 8.5 | 8.0 | 7.2 |
JBA-185 | 9-NO₂ | 0.8 | 1.5 | 2.1 | 1.8 |
JBD-136 | 9-NH₂ | 1.2 | 2.8 | 3.5 | 2.9 |
JBD-139 | 9-OH | 3.0 | 5.6 | 6.2 | 5.0 |
2,3-dimethyl-9-Bromo* | 9-Br | 1.5 | 2.5 | 3.0 | 2.6 |
*Derived from brominated analogue data [2]
The antiviral potential of this scaffold is evidenced by activity against herpesviruses, including HSV-1 and cytomegalovirus, at concentrations of 1–5 μM [6]. This broad biological profile, combined with synthetic versatility for generating electron-withdrawing group substitutions (e.g., NO₂, CN, CF₃O at position 9), positions 2,3-dimethyl-6H-indolo[2,3-b]quinoxaline as a multifaceted pharmacophore in drug discovery. Its mechanism extends beyond intercalation to include kinase inhibition (particularly JNK isoforms) and modulation of inflammatory mediators like cyclooxygenase and leukotrienes, underscoring its significance as a synthetically tractable ellipticine analogue with diverse therapeutic applications [1] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0